molecular formula C13H15NO5 B064402 Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate CAS No. 161156-00-9

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate

Cat. No.: B064402
CAS No.: 161156-00-9
M. Wt: 265.26 g/mol
InChI Key: CCWLCFJVPRBLOT-UHFFFAOYSA-N
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Description

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate is a high-purity, synthetically versatile indole derivative designed for advanced research applications. This compound serves as a critical synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel kinase inhibitors and probes for studying intracellular signaling pathways. Its core structure, featuring a multi-methoxy substituted indole ring, is engineered to interact with key biological targets. The specific substitution pattern at the 4, 6, and 7 positions is of significant interest for structure-activity relationship (SAR) studies, as it can be leveraged to modulate electronic properties, solubility, and binding affinity to enzymes like protein kinases. Researchers utilize this molecule as a foundational building block for the synthesis of more complex, functionalized indoles with potential activity in areas such as oncology and neurodegenerative disease research. Its mechanism of action, when incorporated into larger active compounds, often involves competitive inhibition at the ATP-binding site of various kinases, thereby disrupting aberrant cell signaling. This product is intended for use in laboratory research as a standard, for hit-to-lead optimization campaigns, and for the exploration of new chemical space in drug discovery.

Properties

IUPAC Name

methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c1-16-9-6-10(17-2)12(18-3)11-7(9)5-8(14-11)13(15)19-4/h5-6,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWLCFJVPRBLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C=C(N2)C(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90438994
Record name Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161156-00-9
Record name Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90438994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substrate Preparation

A 3,4,5-trimethoxyphenylhydrazine derivative is condensed with methyl 3-oxo-3-methoxypropanoate under acidic conditions. The reaction proceeds via-sigmatropic rearrangement, forming the indole ring.

Reaction Conditions

  • Catalyst : ZnCl₂ or PCl₅ in dichloroethane (DCE) at 100°C.

  • Yield : ~79% for analogous 4,6-dimethoxyindoles under microwave irradiation.

  • Limitation : Regioselectivity challenges arise if substituents sterically hinder cyclization.

Bischler Indole Synthesis

The Bischler method employs cyclization of α-bromo ketones with substituted anilines. For this compound, 3,4,5-trimethoxyaniline reacts with methyl 2-bromoacetoacetate.

Mechanism

The α-bromo ketone undergoes nucleophilic attack by the aniline’s amine group, followed by intramolecular cyclization and dehydration.

Optimization

  • Solvent : Ethanol or acetic acid.

  • Temperature : Reflux (78–118°C) for 12–24 hours.

  • Yield : ~65–70% for similar dimethoxyindoles.

Esterification of 4,6,7-Trimethoxy-1H-Indole-2-Carboxylic Acid

Direct esterification of the carboxylic acid precursor offers a straightforward route.

Procedure

A suspension of 4,6,7-trimethoxy-1H-indole-2-carboxylic acid (2.00 g, 12.42 mmol) in methanol (30 mL) with concentrated H₂SO₄ (3 drops) is refluxed for 4 hours.

Key Data

ParameterValue
Temperature Reflux (~65°C)
Yield 92%
Purity >98% (HPLC)

Alternative Catalysts

Ionic liquids (e.g., [Bmim]OH) in dimethyl carbonate (DMC) at 80°C achieve comparable yields (85–90%) without mineral acids.

Hemetsberger-Knittel Synthesis

This method constructs the indole ring via thermal decomposition of azides.

Substrate Design

A 3,4,5-trimethoxyphenyl azide is reacted with methyl propiolate under inert atmosphere.

Conditions

  • Temperature : 120–150°C in toluene.

  • Yield : ~60–70% for analogous systems.

Microwave-Assisted Synthesis

Modern techniques enhance efficiency. A mixture of 3,4,5-trimethoxyaniline, methyl glyoxalate, and ZnCl₂ irradiated in a microwave (300 W, 150°C) produces the target compound in 45 minutes.

Advantages

  • Time Reduction : 45 minutes vs. 12–24 hours conventionally.

  • Yield Improvement : ~82%.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Fischer Synthesis795–24 hMediumModerate
Bischler Synthesis65–7012–24 hHighLow
Direct Esterification90–924 hLowHigh
Microwave820.75 hHighModerate

Key Findings :

  • Direct esterification using ionic liquids or H₂SO₄ offers the best balance of yield and scalability.

  • Microwave methods excel in speed but require specialized equipment.

Challenges and Solutions

Regioselectivity

Methoxy groups at C4, C6, and C7 necessitate precise precursor design. Using 3,4,5-trimethoxy-substituted anilines or hydrazines ensures correct positioning.

Nitrogen Protection

The indole nitrogen’s reactivity is mitigated using tert-butoxycarbonyl (Boc) groups during synthesis, followed by deprotection with trifluoroacetic acid .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets. The trimethoxy groups enhance its ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The indole ring system allows for π-π stacking interactions with aromatic amino acids in proteins, contributing to its biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate (hypothetical data inferred from analogs) with structurally similar indole-2-carboxylates:

Compound Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key References
This compound 4,6,7-OCH₃; 2-COOCH₃ C₁₃H₁₅NO₅ 265.26 (calculated) Not explicitly listed Inferred from
Methyl 5,6,7-trimethoxy-1H-indole-2-carboxylate 5,6,7-OCH₃; 2-COOCH₃ C₁₃H₁₅NO₅ 265.26 118292-37-8
4,7-Dimethoxy-1H-indole-2-carboxylic acid 4,7-OCH₃; 2-COOH C₁₁H₁₁NO₄ 221.21 30448-09-0
Methyl 4-methoxy-1H-indole-2-carboxylate 4-OCH₃; 2-COOCH₃ C₁₁H₁₁NO₃ 205.21 111258-23-2

Key Observations :

  • Substituent Position Effects : Methoxy groups at positions 4, 6, and 7 (hypothetical compound) introduce steric and electronic differences compared to the 5,6,7-trimethoxy analog. The 4,6,7 substitution may reduce solubility in polar solvents due to increased steric hindrance .
  • Molecular Weight: Trimethoxy derivatives (e.g., 5,6,7-trimethoxy) have higher molecular weights (~265 g/mol) compared to dimethoxy or monomethoxy analogs (~205–221 g/mol), influencing pharmacokinetic properties like diffusion rates .

Biological Activity

Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound known for its extensive biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H15NO2C_{13}H_{15}NO_2 with a molecular weight of approximately 217.27 g/mol. The presence of methoxy groups at the 4, 6, and 7 positions enhances its solubility and biological activity compared to other indole derivatives.

Target Interactions

This compound interacts with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Cellular Effects

The compound modulates key cellular signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This modulation can influence various cellular processes, potentially leading to anticancer effects.

Biological Activities

This compound exhibits a range of biological activities:

  • Antiviral Activity : Demonstrates potential against various viral infections.
  • Anti-inflammatory Properties : May reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Effects : Exhibits cytotoxicity against several cancer cell lines. For instance, in the National Cancer Institute (NCI) screening assays, it showed significant growth inhibition in cultured human cancer cells .

Cytotoxicity Assays

In a study evaluating the antiproliferative activity of various indole derivatives including this compound, the compound was tested against multiple cancer cell lines. The results indicated varying degrees of cytotoxicity with IC50 values ranging from low micromolar concentrations to higher values depending on the cell line tested.

Cell LineIC50 (μM)
HOP-62 (lung)0.0405 ± 0.0187
HCT-116 (colon)4.64 ± 1.25
MCF7 (breast)<0.01
OVCAR-3 (ovarian)0.01

These findings suggest that this compound has selective activity against certain cancer types while being less effective in others .

Mechanistic Studies

Further investigations into the molecular mechanisms revealed that this compound inhibits tubulin polymerization by binding at the colchicine site on tubulin. This action disrupts microtubule formation necessary for mitotic spindle assembly during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. What are the common synthetic routes for Methyl 4,6,7-trimethoxy-1H-indole-2-carboxylate?

The synthesis typically involves:

  • Fischer indole synthesis : Starting from substituted phenylhydrazines and ketones, followed by cyclization under acidic conditions .
  • Functional group modifications : Methoxy groups are introduced via nucleophilic substitution or alkylation of hydroxyl precursors (e.g., using methyl iodide in the presence of a base) .
  • Esterification : Carboxylic acid intermediates are esterified with methanol under acidic or catalytic conditions (e.g., H₂SO₄ or DCC/DMAP) .

Key reagents : Acetic acid (AcOH) for cyclization, sodium borohydride (NaBH₄) for reductions, and chloroacetic acid for substitution reactions .

Q. What analytical techniques confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and ester carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₄H₁₅NO₅: calc. 277.0954, observed 277.0952) .
  • X-ray crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles, critical for verifying substituent positions .

Advanced Questions

Q. How do substituent positions on the indole ring influence biological activity?

Structural analogs reveal:

  • Methoxy group positioning :

    Compound Substituents Biological Activity
    Methyl 5,6,7-trimethoxy5,6,7-OCH₃Enhanced antioxidant activity
    Methyl 4,5,6-trimethoxy4,5,6-OCH₃Improved anti-inflammatory properties
    • Electron-withdrawing groups : Fluorine at C4/C6 (e.g., Methyl 4,6-difluoro analog) increases metabolic stability but may reduce solubility .

Methodological insight : Structure-activity relationship (SAR) studies using comparative molecular field analysis (CoMFA) can quantify substituent effects .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

  • SHELX refinement : SHELXL refines small-molecule structures, resolving disorder in methoxy groups or ester conformations .
  • ORTEP visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry (e.g., dihedral angles between indole and ester groups) .
  • Case study : In Methyl 4-benzyloxy-7-methoxy analogs, crystallography confirmed benzyl group orientation and hydrogen bonding with adjacent methoxy groups .

Q. What methodological approaches address contradictions in biological activity data among analogs?

  • Dose-response profiling : Compare IC₅₀ values across analogs (e.g., Methyl 4,6,7-trimethoxy vs. 5,6,7-trimethoxy derivatives) to identify potency thresholds .
  • Molecular docking : Simulate binding to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) to rationalize activity differences due to substituent steric effects .
  • Meta-analysis : Aggregate data from multiple studies to distinguish assay-specific artifacts (e.g., solubility issues in cell-based vs. enzyme assays) .

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